9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride

Description

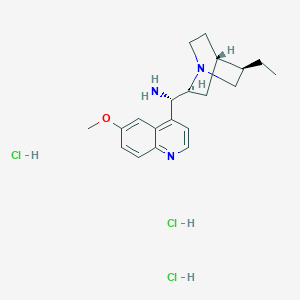

9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride (CAS: 931098-91-8) is a modified cinchona alkaloid derivative widely used in asymmetric organocatalysis. Its structure features a dihydroquinine backbone with a 9-amino group replacing the hydroxyl group at C9 and an "epi" configuration (stereochemical inversion at C9). The trihydrochloride salt enhances solubility in polar solvents, making it practical for catalytic applications. This compound is pivotal in synthesizing enantioselective catalysts, such as squaramides and sulfamides, which are employed in reactions like asymmetric Michael additions and nitrosations .

Properties

IUPAC Name |

(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3;3*1H/t13-,14-,19-,20-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINKDORAGBPFFS-HVHHAJEFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746312 | |

| Record name | (3alpha,8alpha)-6'-Methoxy-10,11-dihydrocinchonan-9-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931098-91-8 | |

| Record name | (3alpha,8alpha)-6'-Methoxy-10,11-dihydrocinchonan-9-amine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α,9S)-10,11-Dihydro-6'-methoxycinchonan-9-amine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride typically starts from dihydroquinine. The process involves multiple steps, including the protection of functional groups, selective reduction, and amination . One common method involves the following steps:

- Protection of the hydroxyl group in dihydroquinine.

- Reduction of the quinoline ring to form a dihydro derivative.

- Introduction of the amino group at the 9-position through a nucleophilic substitution reaction.

- Formation of the trihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can further modify the quinoline ring.

Substitution: Nucleophilic substitution reactions are common, especially at the amino group[][5].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions[][5].

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical and chemical research[5][5].

Scientific Research Applications

Asymmetric Synthesis Catalyst

Overview:

9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride functions as an effective organocatalyst in asymmetric synthesis, particularly for the functionalization of carbonyl compounds. It facilitates the formation of chiral centers, which is crucial for producing enantiomerically pure compounds.

Case Study:

A study demonstrated the use of a polystyrene-supported derivative of 9-amino-(9-deoxy)epi quinine in continuous flow asymmetric Michael reactions. This setup achieved high conversion rates and enantioselectivity when applied to various nucleophiles and enones. The process maintained efficiency over extended periods, indicating the catalyst's robustness and recyclability .

Synthesis of Chiral Amines

Overview:

The compound is instrumental in synthesizing primary amines derived from cinchona alkaloids. These amines are important intermediates in pharmaceutical chemistry, particularly for developing drugs with specific stereochemical properties.

Synthesis Procedures:

Two main procedures are employed for synthesizing 9-amino-(9-deoxy)epi cinchona alkaloids:

- Mitsunobu Reaction: This method introduces an azide group to the alkaloid precursor, followed by reduction and hydrolysis to yield the desired amine.

- Selective Reduction: Azides formed from O-mesylated derivatives are reduced to produce primary amines, allowing for large-scale synthesis .

Medicinal Chemistry Applications

Therapeutic Potential:

Research indicates that derivatives of 9-amino-(9-deoxy)epi-dihydroquinine may possess pharmacological properties beneficial for treating various conditions. Their role as chiral catalysts can lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Example:

Cinchona alkaloids have been recognized for their potential use in drug discovery processes, especially in synthesizing compounds that require high diastereo- and enantioselectivity . The ability to create enantiomerically pure molecules is crucial for pharmaceuticals where one enantiomer may be therapeutically active while the other could be inactive or harmful.

Mechanism of Action

The mechanism of action of 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride involves its role as a chiral catalyst. It facilitates asymmetric synthesis by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through interactions with molecular targets such as substrates and reagents, guiding the reaction pathway to produce the desired chiral product .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Stereochemical Variations

The following table summarizes key structural differences among similar cinchona alkaloid derivatives:

*Note: Discrepancies in molecular formulas (e.g., C19 vs. C20) arise from differences in hydrogenation states (dihydro vs. non-dihydro) and substituents.

Physical Properties

Key Observations:

Catalytic Performance

Reaction Scope and Selectivity

- Squaramide Catalysts: 9-Amino-(9-deoxy)epi-quinine derivatives enable dual hydrogen-bonding in squaramides, critical for enantioselective Michael additions (up to 98% yield, 87:13 er) .

- Sulfamide Catalysts : Chloro-substituted analogs (e.g., C2′-Chloroquinine azepane sulfamide 31) improve diastereoselectivity in γ-lactam synthesis via nitrosation reactions .

- Amide Catalysts: Amides derived from 9-amino-epi-cinchonidine show moderate enantioselectivity (86:14 er) in polar addition reactions .

Comparative Efficiency

| Catalyst Type | Reaction | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Squaramide (epi-quinine-based) | Asymmetric Michael Addition | 98 | 87:13 |

| Sulfamide (chloro-substituted epi-quinine) | Nitrosation to γ-Lactams | 39 | 93:7* |

| Amide (epi-cinchonidine-based) | Polar Addition Reactions | 80 | 86:14 |

Note: *Diastereomeric ratio (dr) reported for γ-lactam synthesis .

Biological Activity

9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride is a derivative of the cinchona alkaloids, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in asymmetric synthesis and as a catalyst in various organic reactions.

- Chemical Formula : CHClNO

- Molecular Weight : 434.83 g/mol

- CAS Number : 931098-91-8

The biological activity of this compound is primarily attributed to its role as an aminocatalyst. It facilitates various chemical reactions, including Michael additions, which are essential in the synthesis of complex organic molecules. The compound's ability to form stable complexes with substrates enhances its catalytic efficiency and selectivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Antitumor Effects : Similar to other cinchona derivatives, it may exhibit cytotoxic effects against certain cancer cell lines, contributing to its potential as an anticancer agent.

- Asymmetric Catalysis : The compound is utilized in asymmetric synthesis, promoting enantioselective reactions that are crucial in pharmaceutical development.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacterial strains | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Asymmetric Catalysis | Effective in Michael addition reactions |

Case Study: Asymmetric Synthesis

A study demonstrated the efficacy of this compound as a catalyst in continuous flow asymmetric Michael reactions. The results showed high conversion rates and enantioselectivity, indicating its potential utility in industrial applications for producing chiral compounds efficiently .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) must be thoroughly investigated to ascertain its bioavailability and safety profile.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 9-Amino-(9-deoxy)epi-dihydroquinine trihydrochloride in laboratory settings?

- Methodological Answer :

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats to prevent skin/eye contact .

- Fire Safety : Use dry sand, dry chemical powder, or alcohol-resistant foam for fire suppression. Avoid water due to potential HCl release during combustion .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Q. How can researchers synthesize and characterize this compound?

- Methodological Answer :

- Synthesis : Start with cinchona alkaloids (e.g., dihydroquinine) and perform amino-deoxygenation at the C9 position via reductive amination or nucleophilic substitution. Purify using recrystallization in ethanol/HCl .

- Characterization :

- Purity : Validate via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid).

- Chirality : Measure enantiomeric excess (e.e.) using polarimetry or chiral HPLC .

- Structural Confirmation : Use H/C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure .

Advanced Research Questions

Q. What methodologies are effective for studying the enantioselectivity of this compound in asymmetric catalysis?

- Methodological Answer :

- Model Reactions : Test in asymmetric Friedel-Crafts alkylations (e.g., indole derivatives with α,β-unsaturated ketones). Monitor enantioselectivity via chiral stationary-phase HPLC .

- Kinetic Analysis : Compare reaction rates of enantiomers under varying conditions (temperature, solvent polarity) to determine activation parameters (ΔH‡, ΔS‡) .

- Substrate Scope : Screen diverse substrates (e.g., cyclic vs. acyclic ketones) to assess stereochemical flexibility .

Q. How can computational chemistry be integrated with experimental studies to elucidate reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state geometries and energy barriers for enantioselective pathways (e.g., using Gaussian or ORCA software). Validate against experimental kinetic isotopic effects (KIEs) .

- Molecular Dynamics (MD) : Simulate catalyst-substrate interactions in solvent environments (e.g., toluene vs. dichloromethane) to predict solvent effects on enantioselectivity .

Q. What strategies optimize reaction conditions when using this compound as a phase-transfer catalyst?

- Methodological Answer :

- Solvent Screening : Test biphasic systems (e.g., toluene/water) to enhance interfacial activity. Use H NMR to monitor phase-transfer efficiency .

- Counterion Effects : Compare catalytic activity with different counterions (e.g., Cl⁻ vs. Br⁻) via conductivity measurements .

- Temperature Gradients : Perform Arrhenius plots to identify optimal temperature ranges for maximum turnover frequency (TOF) .

Q. How should researchers analyze conflicting data on catalytic efficiency across studies?

- Methodological Answer :

- Critical Variables : Reconcile discrepancies by standardizing reaction parameters (e.g., substrate concentration, catalyst loading). Use Design of Experiments (DoE) to identify confounding factors .

- Statistical Validation : Apply ANOVA or t-tests to compare datasets. Report confidence intervals (95% CI) for catalytic yields and e.e. values .

- Reproducibility Checks : Repeat experiments using identical reagents (e.g., same batch of catalyst) and validate via interlaboratory collaborations .

Data Presentation and Compliance

- Best Practices :

- Tables : Include columns for substrate structure, yield (%), e.e. (%), and reaction time. Use SI units and significant figures consistently .

- Figures : Plot enantioselectivity vs. solvent polarity or temperature. Annotate error bars for triplicate measurements .

- Computational Data : Provide Cartesian coordinates of optimized transition states in supplementary information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.